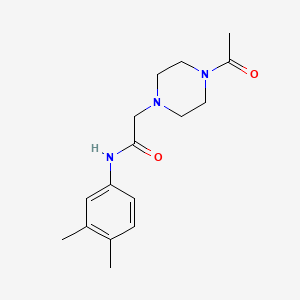![molecular formula C14H17N3O B7636888 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C14H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-acetylpiperazine with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 4-acetylpiperazine reacts with 3-chloromethylbenzonitrile under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
科学研究应用
3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
作用机制
The mechanism of action of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels. The acetyl group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
相似化合物的比较
Similar Compounds
4-Acetylpiperazine: A simpler derivative with similar biological activity.
3-Chloromethylbenzonitrile: A precursor in the synthesis of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile.
N-Benzylpiperazine: Another piperazine derivative with different pharmacological properties.
Uniqueness
This compound is unique due to the presence of both the acetyl and benzonitrile groups, which confer specific chemical and biological properties
属性
IUPAC Name |
3-[(4-acetylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12(18)17-7-5-16(6-8-17)11-14-4-2-3-13(9-14)10-15/h2-4,9H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMPMINILDFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
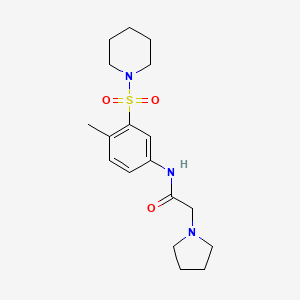
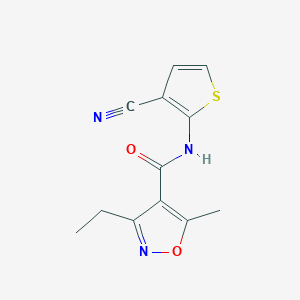
![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
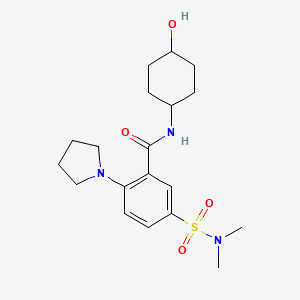
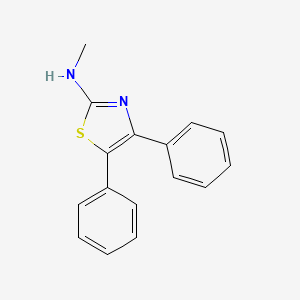
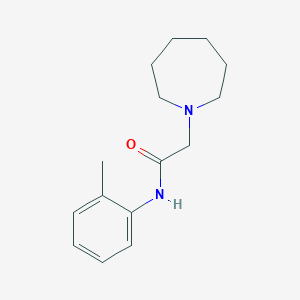
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
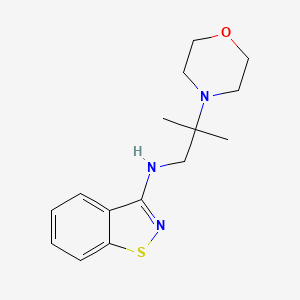
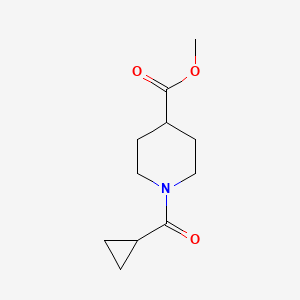
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
